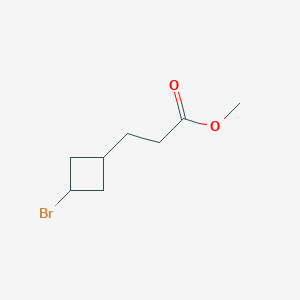

Methyl 3-(3-bromocyclobutyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(3-bromocyclobutyl)propanoate” is a chemical compound with the molecular formula C8H13BrO2 . It has been used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro .

Synthesis Analysis

The synthesis of “Methyl 3-(3-bromocyclobutyl)propanoate” involves two steps. The first step is the esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate. The second step is the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Molecular Structure Analysis

“Methyl 3-(3-bromocyclobutyl)propanoate” contains a total of 24 bonds; 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis

“Methyl 3-(3-bromocyclobutyl)propanoate” has a molecular weight of 221.09 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Reactivity

- The synthesis of small-ring compounds, including those involving bromocyclobutyl groups, demonstrates their utility in creating complex molecular structures. For example, the study by Kiefer and Roberts (1962) on the synthesis of 3-methylenecyclobutyl bromide from cycloaddition products highlights the potential of such compounds in organic synthesis and the study of reaction mechanisms (Kiefer & Roberts, 1962).

Environmental and Atmospheric Chemistry

- Methyl bromide, a compound related to "Methyl 3-(3-bromocyclobutyl)propanoate," has been studied extensively for its role in the atmosphere and environmental chemistry. For instance, research on the determination of atmospheric methyl bromide by cryotrapping-gas chromatography underlines the importance of understanding the environmental fate of brominated compounds (Kerwin et al., 1996).

Alternative to Methyl Bromide in Pest Control

- Studies on alternatives to methyl bromide for pest control in agriculture and stored-product management reflect ongoing research to replace harmful chemicals with more environmentally friendly options. This research area indicates the potential application of bromocyclobutyl derivatives in developing new fumigants or pesticides (Fields & White, 2002).

Organic Synthesis and Medicinal Chemistry

- The versatility of bromocyclobutyl compounds in organic synthesis can lead to the development of novel therapeutics and materials. For example, the synthesis and antimicrobial evaluation of novel thiazole derivatives bearing a sulfonamide moiety, as explored by Darwish et al. (2014), showcase the broad applicability of these compounds in medicinal chemistry and drug development (Darwish et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(3-bromocyclobutyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)3-2-6-4-7(9)5-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNJICIEMNWYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-bromocyclobutyl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740155.png)

![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)

![(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2740158.png)

![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine](/img/structure/B2740161.png)

![N~1~-(3-methoxyphenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2740162.png)

![6-chloro-N-ethyl-N-[(furan-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2740164.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)

![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)

![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)

![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)